REACTION_CXSMILES
|
[C:1](Cl)(=[O:5])[CH2:2][CH2:3][CH3:4].[Cl:7][C:8]1[CH:16]=[CH:15][CH:14]=[C:13]2[C:9]=1[C:10]([NH2:17])=[N:11][NH:12]2>N1C=CC=CC=1>[Cl:7][C:8]1[CH:16]=[CH:15][CH:14]=[C:13]2[C:9]=1[C:10]([NH:17][C:1](=[O:5])[CH2:2][CH2:3][CH3:4])=[N:11][NH:12]2
|
Name
|
|
Quantity
|
0.23 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)(=O)Cl
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC1=C2C(=NNC2=CC=C1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CUSTOM
|
Details
|
The reaction medium is evaporated under reduced pressure (2 kPa; 50° C.)
|
Type
|
WASH
|
Details
|
The organic phase is washed with 2×25 cm3 of distilled water and with 25 cm3 of saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered through a sinter funnel
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure (2 kPa; 50° C.)
|
Type
|
CUSTOM
|
Details
|
The residue is purified by chromatography under an argon pressure of 50 kPa
|
Type
|
WASH
|
Details
|
on a column of silica gel (particle size 40-60 μm; diameter 4 cm), eluting with a dichloromethane/methanol mixture (99/1 by volume)
|
Type
|
CUSTOM
|
Details
|
collecting 30 cm3 fractions
|
Type
|
ADDITION
|
Details
|
The fractions containing the expected product
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure (2 kPa; 50° C.)
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C(=NNC2=CC=C1)NC(CCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 80 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |